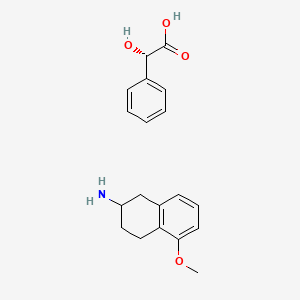
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate is an organic compound that features a boron-containing dioxaborinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate typically involves the reaction of 2-hydroxyethyl methacrylate with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing compound. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can help in scaling up the production while maintaining the desired purity and properties of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate can undergo various chemical reactions, including:
Oxidation: The boron-containing ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-hydride derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound can be used in the development of boron-based drugs and imaging agents due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as boron-containing resins and coatings, which have enhanced thermal and chemical stability.
Mecanismo De Acción
The mechanism by which 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in applications such as drug delivery and molecular recognition. The pathways involved often include the formation of boronate esters and other boron-containing intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate is unique due to its methacrylate ester group, which allows it to participate in polymerization reactions. This makes it particularly useful in the synthesis of boron-containing polymers, which have applications in advanced materials and biomedical fields. The presence of the dioxaborinane ring also imparts unique chemical properties, such as stability and reactivity, which are not found in other similar compounds.
Propiedades
Fórmula molecular |
C11H19BO5 |
|---|---|
Peso molecular |
242.08 g/mol |
Nombre IUPAC |
2-[(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)oxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19BO5/c1-9(2)10(13)14-5-6-15-12-16-7-11(3,4)8-17-12/h1,5-8H2,2-4H3 |
Clave InChI |
XHVYFCKOTFFZET-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)OCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)




![2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14123312.png)
![5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14123316.png)

![2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-](/img/structure/B14123321.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14123325.png)


